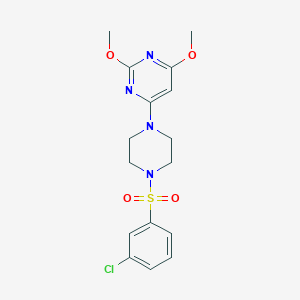
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine” is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a sulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the piperazine ring, the introduction of the sulfonyl group, and the formation of the pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to the piperazine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the nitrogen atoms in the piperazine and pyrimidine rings could potentially act as nucleophiles in reactions. The sulfonyl group could potentially be modified through reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nitrogen atoms could impart polarity to the molecule, affecting its solubility in different solvents .Scientific Research Applications
Anticancer Properties
- Antiproliferative Activity Against Human Cancer Cell Lines: Certain derivatives of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine have demonstrated antiproliferative effects against various human cancer cell lines, suggesting potential as anticancer agents. (Mallesha et al., 2012)
- Synthesis for Anticancer and Antituberculosis Studies: The synthesis of derivatives including this compound has been conducted for studying their anticancer and antituberculosis properties. (Mallikarjuna et al., 2014)
- In Vitro Cytotoxicity and Tubulin Polymerization Inhibition: Some derivatives are evaluated for their in vitro antiproliferative activity and inhibition of tubulin polymerization, an important target in cancer treatment. (Jadala et al., 2019)
Antimicrobial and Antifungal Properties
- Antibacterial, Antifungal, and Anthelmintic Screening: Derivatives of this compound have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity, demonstrating significant biological activities. (Khan et al., 2019)
- Antimicrobial Agents Against Various Bacterial Strains: Novel derivatives have been synthesized as potential antimicrobial agents, showing potent inhibitory activity against standard strains of bacteria. (Krishnamurthy et al., 2011)
Other Applications
- Fingerprint Detection: Certain compounds containing this structure can be used in latent fingerprint analysis, offering potential in forensic science. (Khan et al., 2019)
- Potential in Alzheimer's Disease Treatment: Synthesized derivatives are evaluated as potential drug candidates for Alzheimer’s disease, particularly for enzyme inhibition activity against acetyl cholinesterase (AChE). (Rehman et al., 2018)
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can interact with their targets and cause changes that result in their biological activity.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
properties
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-24-15-11-14(18-16(19-15)25-2)20-6-8-21(9-7-20)26(22,23)13-5-3-4-12(17)10-13/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUNGHMFKBGBAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410036.png)
![N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2410037.png)
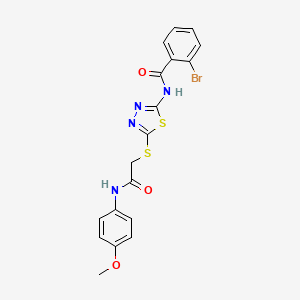
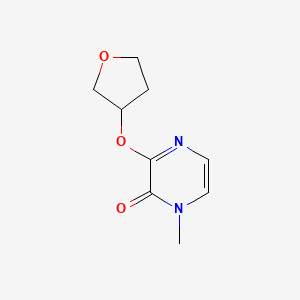
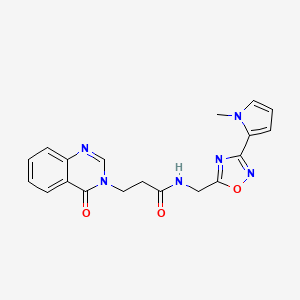
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2410041.png)
![3-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2410042.png)
![Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2410044.png)

![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)
![N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2410049.png)
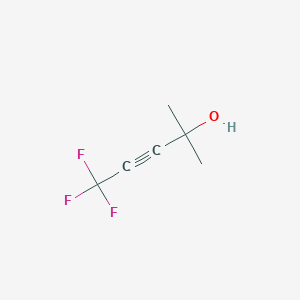

![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)